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molecular formula C13H11BrN2O3 B8538609 1-(4-Bromo-phenyl)-3-cyclopropyl-pyrimidine-2,4,6-trione

1-(4-Bromo-phenyl)-3-cyclopropyl-pyrimidine-2,4,6-trione

Cat. No. B8538609
M. Wt: 323.14 g/mol
InChI Key: WRFSVOCIPUDJRJ-UHFFFAOYSA-N
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Patent
US08835443B2

Procedure details

To 1-(4-bromo-phenyl)-3-cyclopropyl-urea 31 (12.9 g) obtained in Step 1 was added acetic anhydride (25.8 ml), malonic acid 4 (5.79 g) was added under a nitrogen atmosphere, and the mixture was stirred at 100° C. for 3 hrs. After allowing to cool to room temperature, the reaction mixture was concentrated under reduced pressure. Diethyl ether-ethanol [4:1 (volume ratio), 100 ml] was added to the residue and, after stirring, the crystals were collected by filtration and dried to give 1-(4-bromo-phenyl)-3-cyclopropyl-pyrimidine-2,4,6-trione 32 (11.9 g, yield 73%) as pale-yellow crystals.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
25.8 mL
Type
reactant
Reaction Step One
Quantity
5.79 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([NH:11][CH:12]2[CH2:14][CH2:13]2)=[O:10])=[CH:4][CH:3]=1.C(OC(=O)C)(=O)C.[C:22](O)(=[O:27])[CH2:23][C:24](O)=[O:25]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:24](=[O:25])[CH2:23][C:22](=[O:27])[N:11]([CH:12]3[CH2:13][CH2:14]3)[C:9]2=[O:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)NC(=O)NC1CC1
Name
Quantity
25.8 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5.79 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Diethyl ether-ethanol [4:1 (volume ratio), 100 ml] was added to the residue
STIRRING
Type
STIRRING
Details
after stirring
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1C(N(C(CC1=O)=O)C1CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.9 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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